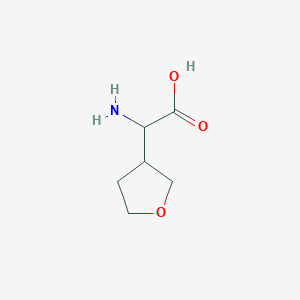

2-Amino-2-(tetrahydrofuran-3-yl)acetic acid

Description

The exact mass of the compound 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-amino-2-(oxolan-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c7-5(6(8)9)4-1-2-10-3-4/h4-5H,1-3,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKFKLNJIKJGET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624565 | |

| Record name | Amino(oxolan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1169930-49-7 | |

| Record name | Amino(oxolan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-(oxolan-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Monograph: 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid

The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid (also known as 3-Tetrahydrofuranylglycine or 3-Thfg ).

Executive Summary

2-Amino-2-(tetrahydrofuran-3-yl)acetic acid is a non-proteinogenic amino acid widely utilized in modern drug discovery as a conformational constraint and a polarity-modulating bioisostere. It is structurally characterized by a glycine backbone substituted at the

This moiety gained prominence as a critical P2-ligand surrogate in the design of HIV protease inhibitors, where it replaces asparagine to enhance binding affinity through specific hydrogen bonding while improving the pharmacokinetic profile (LogP reduction) compared to aliphatic analogs like leucine or isoleucine.

Chemical Identity & Stereochemistry

The compound possesses two chiral centers: the

| Property | Data |

| IUPAC Name | 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid |

| Synonyms | 3-Tetrahydrofuranylglycine; 3-Thfg; Tetrahydrofuran-3-ylglycine |

| CAS Number (Generic) | 1169930-64-0 (Verify specific isomer CAS with vendor) |

| Molecular Formula | |

| Molecular Weight | 145.16 g/mol |

| Chiral Centers | 2 ( |

| Key Isomer | (S)-2-amino-2-((R)-tetrahydrofuran-3-yl)acetic acid (Active in HIV PI) |

Stereochemical Significance

In medicinal chemistry, the specific configuration is often critical. For HIV protease inhibitors, the (2S, 3'R) isomer demonstrates up to 100-fold higher potency than the (2S, 3'S) isomer. This is attributed to the ether oxygen of the THF ring acting as a hydrogen bond acceptor for the backbone amides in the enzyme's S2 pocket, a specific interaction that requires precise spatial orientation.

Synthetic Methodologies

Method A: Strecker Synthesis (Racemic/Scalable)

The most direct route for generating the racemic scaffold involves the Strecker reaction starting from tetrahydrofuran-3-carboxaldehyde. This method is suitable for early-stage fragment screening where stereopurity is not yet critical.

Protocol:

-

Imine Formation: Condensation of tetrahydrofuran-3-carboxaldehyde with ammonia or benzylamine.

-

Cyanation: Addition of TMSCN or NaCN to form the

-aminonitrile. -

Hydrolysis: Acidic hydrolysis (HCl/reflux) converts the nitrile to the carboxylic acid.

Method B: Asymmetric Synthesis (Stereoselective)

For clinical candidates requiring the high-affinity (2S, 3'R) isomer, a chiral synthesis is required. A common route utilizes Evans' oxazolidinone chemistry or asymmetric hydrogenation of dehydro-amino acid precursors.

Workflow Visualization (Graphviz):

Medicinal Chemistry Applications

HIV Protease Inhibition

The most documented application of 3-Thfg is in the optimization of HIV protease inhibitors (e.g., analogs of Saquinavir or Amprenavir).

-

Mechanism: The THF ring occupies the S2 hydrophobic pocket of the protease.

-

Advantage: Unlike the natural amino acid Asparagine (which forms H-bonds but is metabolically labile) or Leucine (which is stable but lacks polarity), 3-Thfg offers a "best of both worlds" scenario. The cyclic ether oxygen accepts a hydrogen bond from the enzyme backbone (Asp-29/Asp-30 region) while the ring structure restricts conformational entropy, minimizing the energy penalty upon binding.

Bioisosterism & Property Modulation

Incorporating 3-Thfg into peptide drugs or small molecules alters physicochemical properties:

-

Lipophilicity (LogP): The oxygen atom reduces LogP compared to a cyclohexyl or isopropyl group, improving water solubility.

-

Metabolic Stability: The cyclic ether is generally resistant to oxidative metabolism compared to aliphatic chains prone to hydroxylation.

-

hERG Selectivity: In some amine-containing drugs, replacing a cyclohexyl group with a tetrahydrofuranyl group has been shown to reduce hERG channel blockage (cardiotoxicity risk) by modulating the pKa and lipophilicity of the adjacent amine.

SAR Logic Visualization (Graphviz):

Handling and Stability Protocols

-

Storage: Store at +2°C to +8°C. The hydrochloride salt is hygroscopic; store under inert gas (Argon/Nitrogen) in a desiccator.

-

Solubility: Soluble in water, methanol, and DMSO. Sparingly soluble in non-polar solvents (DCM, Hexane).

-

Safety: Standard PPE (gloves, goggles) required. Treat as a potential irritant. No specific acute toxicity data is widely established, so handle as a novel chemical entity.

References

-

Ghosh, A. K., et al. (1993). 3'-Tetrahydrofuranylglycine as a novel, unnatural amino acid surrogate for asparagine in the design of inhibitors of the HIV protease. Journal of the American Chemical Society.[1] Link

-

ChemicalBook. (n.d.). 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid Product Information. Link

-

PharmaBlock. (n.d.). Tetrahydropyrans and Tetrahydrofurans in Drug Discovery. Link

-

PubChem. (2025). Compound Summary: Amino-furan-2-yl-acetic acid (Structural Analog Reference). Link

Sources

Introduction: The Emergence of Cyclic Scaffolds in Amino Acid Chemistry

A Technical Guide to 3-Aminotetrahydrofuran-3-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates is relentless. Non-proteinogenic amino acids, particularly those incorporating cyclic constraints, have garnered significant attention for their ability to induce specific secondary structures in peptides and serve as unique building blocks in small molecule drug design. Among these, amino acids featuring a tetrahydrofuran (THF) moiety are of growing interest due to the favorable physicochemical properties conferred by the THF ring, including improved solubility and metabolic stability.

This technical guide provides an in-depth exploration of 3-Aminotetrahydrofuran-3-carboxylic acid , a fascinating and synthetically accessible cyclic amino acid. While the similarly named regioisomer, 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid, is not readily found in the chemical literature or databases, 3-Aminotetrahydrofuran-3-carboxylic acid (CAS No. 125218-55-5) presents a well-documented and highly relevant alternative for researchers interested in this structural class.[1]

This guide will delve into the synthetic pathways for accessing this compound, its key chemical and physical properties, and its potential applications as a valuable intermediate in the development of novel therapeutics. The methodologies and data presented herein are curated to provide a practical and authoritative resource for scientists engaged in drug discovery and development.

Physicochemical and Structural Properties

A comprehensive understanding of the molecular characteristics of 3-Aminotetrahydrofuran-3-carboxylic acid is fundamental to its application in rational drug design.

| Property | Value | Source |

| CAS Number | 125218-55-5 | PubChem |

| Molecular Formula | C₅H₉NO₃ | PubChem |

| Molecular Weight | 131.13 g/mol | PubChem |

| IUPAC Name | 3-aminooxolane-3-carboxylic acid | PubChem |

| SMILES | C1COCC1(C(=O)O)N | PubChem |

| InChIKey | ATUWXXVBEAYCSQ-UHFFFAOYSA-N | PubChem |

Table 1: Key physicochemical properties of 3-Aminotetrahydrofuran-3-carboxylic acid.[1]

The structure of 3-Aminotetrahydrofuran-3-carboxylic acid, featuring a quaternary carbon at the 3-position of the tetrahydrofuran ring, presents a unique conformational rigidity compared to its linear counterparts. This constrained geometry can be exploited to limit the conformational flexibility of peptides or small molecules, potentially leading to higher binding affinities and selectivities for biological targets.

Synthesis and Methodologies

The synthesis of 3-Aminotetrahydrofuran-3-carboxylic acid and its derivatives is a critical aspect of its utility. A key approach to obtaining this and related structures in high optical purity is detailed in patent literature, which underscores its importance in the pharmaceutical industry.[2]

General Synthetic Strategy

A common and effective method for the synthesis of 3-Aminotetrahydrofuran-3-carboxylic acid derivatives involves a multi-step process that allows for the introduction of various substituents and the control of stereochemistry. The following workflow provides a conceptual overview of a plausible synthetic route, based on established chemical principles for the formation of substituted amino acids.

Figure 1: Conceptual workflow for the synthesis of 3-Aminotetrahydrofuran-3-carboxylic acid.

Detailed Experimental Protocol (Exemplary)

The following protocol is a representative example of how derivatives of 3-Aminotetrahydrofuran-3-carboxylic acid can be synthesized, as inferred from patent literature.[2] This process is often geared towards producing amides of the core amino acid, which are common in pharmaceutical applications.

Step 1: Preparation of a Protected 3-Aminotetrahydrofuran-3-carboxylic Acid Intermediate

-

Reaction Setup: To a solution of a suitable starting material, such as a protected 3-oxo-tetrahydrofuran, in a polar aprotic solvent (e.g., Tetrahydrofuran), add an appropriate aminating agent and a cyanide source (e.g., TMSCN).

-

Reaction Conditions: The reaction is typically carried out at reduced temperatures (e.g., 0°C to room temperature) and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: The reaction mixture is quenched with a suitable aqueous solution, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to yield the crude aminonitrile intermediate.

-

Purification: The crude product is purified by column chromatography to afford the pure, protected aminonitrile.

Step 2: Hydrolysis and Further Derivatization

-

Hydrolysis: The purified aminonitrile is subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid.

-

Deprotection: Any protecting groups on the amine or carboxylic acid are removed under appropriate conditions.

-

Amide Coupling (Optional): The resulting 3-Aminotetrahydrofuran-3-carboxylic acid can be coupled with a desired amine using standard peptide coupling reagents (e.g., HATU, HOBt) to form the corresponding amide.

-

Final Purification: The final product is purified by recrystallization or chromatography to yield the desired derivative in high purity.

Applications in Drug Discovery and Development

The unique structural features of 3-Aminotetrahydrofuran-3-carboxylic acid make it a valuable building block in the design of novel therapeutics.

Incorporation into Peptidomimetics

The conformationally constrained nature of this amino acid can be used to induce stable secondary structures, such as β-turns, in peptides.[3] This is particularly useful in the design of peptidomimetics that target protein-protein interactions, where a specific conformation is often required for biological activity.

Scaffold for Small Molecule Inhibitors

The tetrahydrofuran ring can serve as a versatile scaffold for the synthesis of small molecule inhibitors. The amino and carboxylic acid functionalities provide convenient handles for the introduction of various pharmacophoric groups, allowing for the exploration of structure-activity relationships (SAR). Patent literature indicates the use of derivatives of 3-Aminotetrahydrofuran-3-carboxylic acid in the development of pharmaceutically active substances, highlighting their potential in this area.[2]

Figure 2: Potential applications of 3-Aminotetrahydrofuran-3-carboxylic acid in drug discovery.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy:

-

Protons on the THF ring: A series of multiplets in the region of 2.0-4.0 ppm.

-

NH₂ protons: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

-

COOH proton: A very broad singlet, typically downfield (>10 ppm), and its visibility may depend on the solvent.

¹³C NMR Spectroscopy:

-

Carboxylic acid carbon: A signal in the range of 170-180 ppm.

-

Quaternary carbon (C3): A signal around 60-70 ppm.

-

Other THF carbons: Signals in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy:

-

O-H stretch (carboxylic acid): A broad absorption in the range of 2500-3300 cm⁻¹.

-

N-H stretch (amine): A medium absorption around 3300-3500 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong absorption around 1700-1730 cm⁻¹.

-

C-O stretch (ether): A strong absorption in the range of 1050-1150 cm⁻¹.

Conclusion and Future Outlook

3-Aminotetrahydrofuran-3-carboxylic acid represents a valuable and underexplored building block for medicinal chemistry. Its constrained cyclic structure offers a compelling strategy for the design of conformationally defined peptides and small molecules. The synthetic accessibility of its derivatives, as evidenced by patent literature, paves the way for its broader application in drug discovery programs. As the demand for novel chemical matter with improved drug-like properties continues to grow, the strategic incorporation of such unique amino acid scaffolds is poised to play an increasingly important role in the development of next-generation therapeutics. Further research into the synthesis of enantiomerically pure forms and their incorporation into biologically active molecules is warranted and holds significant promise.

References

-

Maity, P., Zabel, M., & König, B. (2007). Tetrahydrofuran Cα-tetrasubstituted amino acids: two consecutive β-turns in a crystalline linear tripeptide. The Journal of Organic Chemistry, 72(21), 8046–8053. [Link]

-

PubChem. (n.d.). 3-Aminotetrahydrofuran-3-carboxylic acid. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

- Hett, R., Fang, Q. K., Gao, Y., Hong, Y., Butler, H. T., Nie, X., & Wald, S. A. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. WO2008080891A2.

Sources

- 1. 3-Aminotetrahydrofuran-3-carboxylic acid | C5H9NO3 | CID 543662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]

- 3. Tetrahydrofuran Calpha-tetrasubstituted amino acids: two consecutive beta-turns in a crystalline linear tripeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

Cheminformatics and Synthetic Utility of 2-Amino-2-(tetrahydrofuran-3-yl)acetic Acid

[1]

Executive Summary & Molecular Identity

2-Amino-2-(tetrahydrofuran-3-yl)acetic acid is a non-proteinogenic

Physicochemical Profile

The precise molecular weight is the fundamental metric for stoichiometric calculations in solid-phase peptide synthesis (SPPS) and mass spectrometric identification.[1][2]

| Property | Value | Context |

| Molecular Formula | Core stoichiometry | |

| Average Molecular Weight | 145.16 g/mol | For weighing/reagent preparation |

| Monoisotopic Mass | 145.0739 Da | For Mass Spectrometry (HRMS) identification |

| CAS Number | 1169930-49-7 | Generic/Racemic identifier |

| Polar Surface Area (PSA) | ~63.3 Ų | Predictor of membrane permeability |

| pKa (Predicted) | Zwitterionic behavior at physiological pH |

Stereochemical Complexity: The "Hidden" Weight

While the scalar molecular weight remains constant, the effective use of this molecule depends entirely on its stereochemistry.[1][2] This molecule possesses two chiral centers :

This results in four distinct stereoisomers (

-

(2S, 3S)

-

(2S, 3R)

-

(2R, 3S)

-

(2R, 3R)

Senior Scientist Insight: In drug development, these diastereomers will have identical Mass-to-Charge (m/z) ratios but distinct retention times in Reverse-Phase HPLC. You cannot rely on MS alone for purity validation; chiral chromatography is mandatory.[1][2]

Synthetic Methodology: The Strecker Protocol

To synthesize this molecule, one cannot simply "buy and mix" without understanding the origin.[1][2] The most robust route for

Reaction Logic

The pathway builds the amino acid backbone directly onto the aldehyde precursor.[1][2]

Figure 1: Logical flow of the Strecker Synthesis pathway for generating the target amino acid.[1]

Step-by-Step Protocol (Self-Validating)

Note: This produces a racemic mixture which must be resolved if a specific enantiomer is required.

-

Imine Formation:

-

Nitrile Addition:

-

Hydrolysis (The Critical Step):

-

Purification:

Analytical Validation & Mass Spectrometry

Verifying the molecular weight is the primary check for synthesis success.[1][2] However, in high-throughput screening, "Average Mass" is insufficient.[1] You must look for the Monoisotopic Mass .[1][2]

Mass Spectrometry Workflow

When analyzing

-

Positive Mode (

): -

Negative Mode (

):

Figure 2: Analytical workflow for validating the molecular weight and identity via Mass Spectrometry.

Applications in Drug Discovery

Why use this specific amino acid?

-

LogP Modulation: The THF ring is polar but lipophilic enough to cross membranes.[1][2] It lowers the LogP compared to a cyclohexyl analog, improving water solubility while maintaining steric bulk.[1][2]

-

Conformational Restriction: When incorporated into a peptide, the THF ring restricts the rotation of the side chain (

angle), potentially locking the peptide into a bioactive conformation.[1][2] -

Peptidomimetics: It acts as a bioisostere for bulky hydrophobic amino acids like Leucine or Phenylalanine, reducing metabolic susceptibility to proteases.[1][2]

References

2-Amino-2-(tetrahydrofuran-3-yl)acetic acid properties

An In-Depth Technical Guide to 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid: A Novel Conformationally Constrained Amino Acid for Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the design of novel molecular entities with precisely controlled three-dimensional structures is paramount. Conformationally constrained amino acids represent a powerful tool in this endeavor, offering the ability to sculpt peptide and small molecule therapeutics with enhanced potency, selectivity, and metabolic stability. This guide provides a comprehensive technical overview of 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid, a unique non-proteinogenic amino acid. By incorporating a tetrahydrofuran (THF) moiety at the α-carbon, this compound introduces significant conformational rigidity, making it a compelling building block for drug development professionals. This document will delve into the predicted properties, proposed synthetic methodologies, and potential applications of this novel amino acid, offering a scientific foundation for its exploration in therapeutic design.

Predicted Physicochemical and Structural Properties

The introduction of the tetrahydrofuran ring imparts distinct characteristics to the parent glycine structure. The cyclic ether not only restricts the torsional angles of the amino acid backbone but also introduces a polar, hydrogen bond-accepting group. These features can be strategically exploited to enhance binding affinity to biological targets and improve pharmacokinetic profiles.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale and Implication |

| Molecular Formula | C₆H₁₁NO₃ | - |

| Molecular Weight | 145.16 g/mol | Suitable for inclusion in small molecule drugs (Lipinski's Rule of Five). |

| Stereochemistry | Chiral at α-carbon and C3 of the THF ring | Results in four possible stereoisomers: (2S,3'R), (2S,3'S), (2R,3'R), and (2R,3'S). Stereospecific synthesis is critical for biological evaluation. |

| pKa (α-COOH) | ~2.0 - 2.5 | Typical range for the carboxylic acid group of an amino acid. |

| pKa (α-NH₂) | ~9.0 - 9.5 | Typical range for the α-amino group of an amino acid. |

| Predicted logP | -1.5 to -2.5 | The polarity of the THF oxygen and the zwitterionic nature at physiological pH suggest high water solubility. |

| Hydrogen Bond Donors | 2 (amine and carboxylic acid) | Can participate in key interactions with biological targets. |

| Hydrogen Bond Acceptors | 4 (carbonyl oxygen, THF oxygen, carboxylic acid hydroxyl) | The THF ether oxygen provides an additional hydrogen bond acceptor site compared to aliphatic amino acids. |

The conformational constraint imposed by the THF ring is the most significant feature of this molecule. The puckered nature of the five-membered ring limits the accessible side-chain conformations, which can be advantageous in locking a peptide or small molecule into a bioactive conformation.

Proposed Synthetic Strategies

The synthesis of 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid requires a stereocontrolled approach to access the desired isomers. A plausible and versatile method is the Strecker synthesis, adapted for a tetrahydrofuran-containing starting material.

Experimental Protocol: Asymmetric Strecker Synthesis

This protocol outlines a potential route to enantiomerically enriched 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid.

Step 1: Synthesis of Tetrahydrofuran-3-carbaldehyde

-

To a solution of tetrahydrofuran-3-methanol (1.0 eq) in dichloromethane (DCM, 0.5 M), add Dess-Martin periodinane (1.2 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde. This product is often used immediately in the next step due to potential instability.

Causality: The Dess-Martin periodinane is a mild oxidizing agent suitable for converting the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid. Using the crude product directly minimizes degradation.

Step 2: Asymmetric Strecker Reaction

-

To a solution of the crude tetrahydrofuran-3-carbaldehyde (1.0 eq) in a suitable solvent such as methanol, add KCN (1.2 eq) and a chiral amine, for example, (R)-phenylglycinol (1.1 eq), at 0 °C.

-

Stir the reaction for 24-48 hours at room temperature. The progress of the aminonitrile formation can be monitored by LC-MS.

-

The resulting diastereomeric aminonitriles can be separated by column chromatography.

Causality: The chiral amine forms a chiral imine intermediate in situ. The subsequent nucleophilic attack by the cyanide ion is diastereoselective, leading to an enrichment of one stereoisomer of the resulting α-aminonitrile. The choice of chiral auxiliary is critical for achieving high diastereoselectivity.

Step 3: Hydrolysis of the Aminonitrile

-

Treat the separated α-aminonitrile diastereomer with 6M HCl.

-

Heat the mixture at reflux for 6-12 hours to hydrolyze both the nitrile and the chiral auxiliary.

-

Cool the reaction mixture and extract with an organic solvent (e.g., diethyl ether) to remove the chiral auxiliary.

-

The aqueous layer, containing the desired amino acid hydrochloride salt, is then concentrated. The final product can be isolated by ion-exchange chromatography.

Causality: Strong acidic conditions are required to hydrolyze the stable nitrile group to a carboxylic acid. This step also cleaves the chiral auxiliary, which can then be removed by extraction.

Caption: Proposed workflow for the asymmetric synthesis of the target amino acid.

Analytical Characterization

A rigorous analytical workflow is essential to confirm the identity, purity, and stereochemistry of the synthesized 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid.

Table 2: Analytical Methods for Structural Confirmation and Purity Assessment

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | Structural elucidation and confirmation of covalent bonds. | ¹H NMR: Characteristic shifts for the α-proton, and protons on the THF ring. Coupling patterns will be complex due to the rigid ring structure. ¹³C NMR: Distinct signals for the α-carbon, carbonyl carbon, and the four carbons of the THF ring. |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | ESI-MS should show a clear [M+H]⁺ ion at m/z 146.17. High-resolution mass spectrometry (HRMS) will confirm the elemental formula (C₆H₁₁NO₃). |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation and quantification of enantiomers/diastereomers. | A suitable chiral column (e.g., Chiralpak) should resolve the different stereoisomers, allowing for the determination of enantiomeric excess (ee) and diastereomeric excess (de). |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of key functional groups. | Broad O-H stretch from the carboxylic acid, N-H stretches from the amine, a sharp C=O stretch for the carbonyl, and C-O stretches for the ether and carboxylic acid. |

Applications in Drug Discovery and Medicinal Chemistry

The unique structural attributes of 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid make it a valuable building block for addressing common challenges in drug design, such as poor metabolic stability and lack of receptor selectivity.

Peptidomimetics and Constrained Peptides

Many peptide-based therapeutics suffer from rapid degradation by proteases and conformational flexibility, which can lead to off-target effects.[1][2] Incorporating our title amino acid into a peptide sequence can mitigate these issues.

-

Enzymatic Stability : The non-natural side chain and the sterically hindered α-carbon can prevent recognition by proteases, thereby extending the in vivo half-life of the peptide.

-

Receptor Selectivity : By locking a portion of the peptide backbone into a specific conformation, the molecule can be designed to fit more precisely into the binding pocket of the desired target receptor, improving potency and reducing off-target binding.[1] The use of conformationally restricted amino acids has been a successful strategy in the development of drugs targeting enzymes and receptors.[3]

Caption: Incorporation of the THF-amino acid into a peptide to enforce a specific turn.

Scaffold for Small Molecule Design

Beyond peptides, the rigid THF-glycine core can serve as a novel scaffold for the synthesis of small molecule libraries. The three key functional groups—the amine, the carboxylic acid, and the THF oxygen—provide vectors for diversification. By decorating these positions with different chemical moieties, libraries of compounds can be rapidly generated and screened for activity against a wide range of biological targets. The tetrahydrofuran ring itself is a structural motif found in numerous natural products with diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[4][5]

Conclusion

2-Amino-2-(tetrahydrofuran-3-yl)acetic acid represents a promising, yet underexplored, building block for the synthesis of next-generation therapeutics. Its inherent conformational rigidity and the presence of a polar, hydrogen-bonding THF ring offer a unique combination of features to enhance the drug-like properties of both peptides and small molecules. The synthetic and analytical methodologies outlined in this guide provide a clear path for researchers to access and evaluate this compound. As the demand for more specific and stable drugs continues to grow, the exploration of novel, conformationally constrained amino acids such as this will be a critical driver of innovation in drug discovery.

References

- Vertex AI Search. (2022).

- EME News. (2018).

- Lab Pro. (n.d.). Top 8 Industrial Uses of Tetrahydrofuran.

- Wolfe, J. P., & Hay, M. B. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. NIH Public Access.

- Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed.

- ACS Publications. (2026). Synthesis of Aminofuranquinoxalinones from a Two-Step Cascade: Photoinduced TFA-Promoted Coupling of Quinoxalin-2(1H)-ones with 3-Acetamidofuran and Hydrolysis. The Journal of Organic Chemistry.

- Life Chemicals. (2020). Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design.

- Pharmacological activity of furan deriv

- Kier, L. B., & Polit, M. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - NIH.

- Royal Society of Chemistry. (n.d.). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1.

- Google Patents. (n.d.). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.

- Biology LibreTexts. (2025). 4.7.

- ResearchGate. (2025). (PDF) ChemInform Abstract: Synthesis of 3-Aminoflavone-8-acetic Acid.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- Modern Scientific Press. (2013). Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity.

Sources

- 1. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wisdomlib.org [wisdomlib.org]

Technical Safety & Handling Guide: 2-Amino-2-(tetrahydrofuran-3-yl)acetic Acid

Executive Summary & Chemical Identity

2-Amino-2-(tetrahydrofuran-3-yl)acetic acid (often referred to as Tetrahydrofuran-3-yl-glycine) is a non-canonical amino acid used primarily as a chiral building block in the synthesis of peptidomimetics and pharmaceutical intermediates. Its structure combines a polar zwitterionic glycine backbone with a lipophilic, cyclic ether side chain (tetrahydrofuran).

This guide addresses the specific safety challenges arising from this dual nature: the irritant potential of the amino acid functionality and the chemical stability considerations of the ether moiety.

Chemical Identification Table

| Parameter | Specification |

| IUPAC Name | 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid |

| CAS Number | 1169930-49-7 (Racemic/General) |

| Molecular Formula | C₆H₁₁NO₃ |

| Molecular Weight | 145.16 g/mol |

| Physical State | White to pale yellow crystalline powder |

| Solubility | Soluble in water (zwitterionic), DMSO, dilute acid/base |

| pKa (Predicted) | Carboxyl: ~2.2 |

Hazard Architecture & Toxicology

While standard Safety Data Sheets (SDS) often classify this compound under generic "Irritant" categories, advanced handling requires understanding the mechanistic basis of these hazards.

GHS Classification & Rationale

| Hazard Code | Description | Mechanistic Cause |

| H315 | Causes skin irritation | Protonated amine group ( |

| H319 | Causes serious eye irritation | Crystalline particulates cause mechanical abrasion; acidity/basicity causes chemical conjunctivitis. |

| H335 | May cause respiratory irritation | Fine dust inhalation triggers mucous membrane inflammation. |

The "Ether" Risk Factor

Unlike the solvent Tetrahydrofuran (THF), the solid amino acid derivative does not pose a high flammability risk (H225). However, the cyclic ether side chain is theoretically susceptible to radical oxidation.

-

Peroxide Formation: While solid-state stability is generally high, solutions of this amino acid in organic solvents (e.g., during coupling reactions) should be monitored for peroxide formation if stored for extended periods, particularly if the solvent itself is uninhibited.

Protocol: Safe Handling & Storage

Core Directive: Treat as a hygroscopic, bioactive solid. The primary goal is to prevent hydrolysis and dust generation.

Engineering Controls

-

Primary Barrier: Handle exclusively within a certified Chemical Fume Hood or Powder Weighing Station (HEPA filtered).

-

Static Control: Use anti-static weighing boats. Zwitterionic powders often carry significant static charge, leading to "fly-away" dust that contaminates surfaces and increases inhalation risk.

Storage Logic[1]

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.

-

Container: Tightly sealed amber glass or HDPE. The ether moiety dictates protection from light to minimize radical initiation.

-

Hygroscopicity: Store with desiccant. Moisture absorption can lead to caking and hydrolysis of activated esters during downstream synthesis.

Visual Handling Workflow

The following diagram outlines the decision logic for handling this compound during synthesis preparation.

Figure 1: Decision matrix for the retrieval and preparation of hygroscopic amino acid building blocks.

Synthesis & Application Safety

In drug discovery, this building block is frequently used in Solid Phase Peptide Synthesis (SPPS). The safety profile changes when the molecule is activated.

Coupling Reactions

When coupling 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid using reagents like HATU or DIC:

-

Sensitization Risk: The activated ester intermediate is a potent sensitizer. Double-gloving (Nitrile over Latex or Laminate) is required.

-

Side Reactions: The THF ring is stable to standard Fmoc/Boc deprotection conditions (20% Piperidine or TFA). However, avoid strong Lewis acids which could theoretically open the THF ring.

Waste Disposal

-

Segregation: Dispose of solid waste in "Hazardous Solid - Toxic/Irritant" containers.

-

Aqueous Waste: If dissolved in water, adjust pH to neutral (6-8) before disposal into aqueous waste streams, strictly adhering to local EHS regulations. Do not mix with oxidizers (e.g., nitric acid waste) due to the ether side chain.

Emergency Response Procedures

Exposure Response Logic

Immediate action mitigates long-term mucosal damage.

Figure 2: Triage workflow for acute exposure events.

Fire Fighting Measures

-

Extinguishing Media: Water spray, dry chemical, alcohol-resistant foam, or carbon dioxide.

-

Combustion Products: Emits toxic fumes of Carbon oxides (CO, CO₂) and Nitrogen oxides (NOx). Firefighters must wear SCBA.

References

-

PubChem . (2024).[1] Compound Summary: 2-(Tetrahydrofuran-3-yl)acetic acid (Structural Analog). National Library of Medicine. Retrieved from [Link]

-

Blanco-Canosa, J. B., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry. ACS Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Spectroscopic Data Guide: 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid

This guide details the spectroscopic characterization and structural analysis of 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid , also known as 3'-Tetrahydrofuranylglycine (3'-Thfg) . This non-proteinogenic amino acid is a critical scaffold in medicinal chemistry, particularly as a P2-ligand surrogate in HIV protease inhibitors (e.g., in the development of darunavir analogs) and HCV therapeutics.

Executive Summary & Compound Identity

2-Amino-2-(tetrahydrofuran-3-yl)acetic acid represents a class of "constrained" amino acids where the side chain (a tetrahydrofuran ring) restricts conformational freedom, enhancing binding affinity in enzyme pockets. Unlike its 2-yl isomer, the 3-yl attachment creates a specific vector for hydrogen bonding and hydrophobic interaction, crucial for overcoming drug resistance in retroviral therapies.

| Property | Data |

| IUPAC Name | 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid |

| Common Name | 3'-Tetrahydrofuranylglycine (3'-Thfg) |

| CAS Number | 1169930-43-8 (General), 1802680-43-8 (HCl salt) |

| Molecular Formula | C₆H₁₁NO₃ |

| Exact Mass | 145.0739 Da |

| Stereochemistry | 2 Chiral Centers (C2, C3'). 4 Diastereomers: (2S,3'S), (2S,3'R), (2R,3'S), (2R,3'R). |

Structural Elucidation & Stereochemistry

The molecule contains two stereocenters: the

Stereochemical Assignment Logic

Distinguishing the diastereomers requires careful analysis of the coupling constants (

-

Syn-relationship : typically displays smaller vicinal coupling.

-

Anti-relationship : typically displays larger vicinal coupling.

Figure 1 : Stereochemical hierarchy of 3'-Thfg. The (2S, 3'R) isomer is often the primary target for HIV protease inhibition.

Spectroscopic Characterization

The following data represents the characteristic signals for the free amino acid and its hydrochloride salt. Note that chemical shifts (

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent : D₂O (for zwitterion) or DMSO-

¹H NMR (400 MHz)

The spectrum is dominated by the asymmetry of the THF ring. The

| Position | Multiplicity | Assignment Logic | ||

| 3.65 – 3.85 | Doublet (d) | 4.5 – 6.0 | Coupled to H3'. Shift indicates electron-withdrawing NH₂/COOH. | |

| THF-H2 | 3.80 – 4.05 | Multiplet (m) | - | Diastereotopic protons adjacent to Oxygen. |

| THF-H5 | 3.70 – 3.95 | Multiplet (m) | - | Diastereotopic protons adjacent to Oxygen.[1] |

| THF-H3' | 2.60 – 2.85 | Multiplet (m) | - | Methine proton linking the ring to the glycine backbone. |

| THF-H4 | 1.60 – 2.15 | Multiplet (m) | - | Methylene protons; typically split into two distinct regions due to ring puckering. |

| NH₂/COOH | 8.0 – 11.0 | Broad Singlet | - | Exchangeable protons (visible in DMSO, absent in D₂O). |

Critical Insight : The coupling constant (

¹³C NMR (100 MHz)

| Carbon Type | Assignment | |

| Carbonyl (C=O) | 170.0 – 172.5 | Carboxylic acid carbon. |

| 58.0 – 60.5 | Chiral center bearing the amine. | |

| THF-C2 | 70.5 – 72.0 | Ether carbon (adjacent to O). |

| THF-C5 | 67.0 – 68.5 | Ether carbon (adjacent to O). |

| THF-C3' | 38.0 – 40.5 | Methine carbon (linkage point). |

| THF-C4 | 28.0 – 30.0 | Methylene carbon. |

B. Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is essential for confirming the elemental composition and absence of oxidized byproducts.

-

Ionization Mode : Electrospray Ionization (ESI), Positive Mode.

-

Theoretical Mass [M+H]⁺ : 146.0817 (

) -

Observed Mass : 146.0815 ± 0.0005

-

Fragmentation Pattern (MS/MS) :

-

m/z 146

128 (Loss of H₂O, typical for amino acids). -

m/z 146

100 (Loss of HCOOH, cleavage of carboxylic acid). -

m/z 100

71 (Tetrahydrofuran ring fragment).

-

C. Infrared Spectroscopy (FT-IR)

-

3400 – 2800 cm⁻¹ : Broad O-H stretch (acid) overlapping with N-H stretch (amine). The "zwitterionic broadness" is characteristic.

-

1720 – 1740 cm⁻¹ : C=O stretch (strong, carboxylic acid). If zwitterionic (COO⁻), this shifts to ~1600 cm⁻¹ (asymmetric stretch).

-

1050 – 1100 cm⁻¹ : C-O-C stretch (ether linkage of THF ring).

Experimental Protocols

Protocol 1: Sample Preparation for NMR

To ensure sharp resolution of the diastereotopic ring protons:

-

Salt Removal : If the sample is a hydrochloride salt, dissolve 10 mg in 0.6 mL DMSO-

. This prevents rapid exchange of the ammonium protons, allowing observation of the NH₃⁺ signals. -

Zwitterion Analysis : Dissolve 10 mg in 0.6 mL D₂O containing 0.05% TSP (internal standard). Adjust pH to >10 with NaOD to resolve the

-proton as a sharp doublet (suppressing NH coupling).

Protocol 2: Purity Assessment via HPLC

Since enantiomers do not separate on standard C18 columns, a chiral method is required.

-

Column : Chiralpak ZWIX(+) or Crownpak CR-I(+).

-

Mobile Phase : MeOH/Acetonitrile (80:20) with 50mM Formic Acid + 25mM Diethylamine.

-

Detection : UV at 210 nm (low sensitivity due to lack of chromophore) or CAD (Charged Aerosol Detector).

-

Standard : Racemic mixture required to establish retention times for all 4 isomers.

Synthesis & Origin of Impurities

Understanding the synthesis aids in identifying spectral impurities. The primary route (Thompson et al.) involves the reduction of 2-azido-2-(tetrahydrofuran-3-yl)acetic acid .

Figure 2 : Synthetic workflow.[2][3] Residual azide (detectable by IR at ~2100 cm⁻¹) is a critical impurity to monitor.

References

-

Thompson, W. J., et al. (1993).[4][5] "3'-Tetrahydrofuranylglycine as a Novel, Unnatural Amino Acid Surrogate for Asparagine in the Design of Inhibitors of the HIV Protease." Journal of the American Chemical Society, 115(2), 801–803.[4] Link

-

Ghosh, A. K., et al. (2006).[3][6] "Structure-Based Design of Novel HIV-1 Protease Inhibitors to Combat Drug Resistance." Journal of Medicinal Chemistry, 49(17), 5252–5261. Link

-

BenchChem . "Spectroscopic analysis for the structural elucidation of 2-(Tetrahydrofuran-2-yl)acetic acid isomers" (Analogous Data Reference). Link

-

PubChem . "Compound Summary: 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid." Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 3’-Tetrahydrofuranylglycine as a Novel, Unnatural Amino Acid Surrogate for Asparagine in the Design of Inhibitors of the HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, outlines a robust experimental protocol for its acquisition, and offers a detailed interpretation of the spectral data for unambiguous structural elucidation.

Introduction: The Structural Significance of a Chiral Amino Acid

2-Amino-2-(tetrahydrofuran-3-yl)acetic acid is a non-proteinogenic amino acid characterized by a tetrahydrofuran (THF) ring attached to the α-carbon. This substitution introduces two chiral centers, leading to the possibility of multiple stereoisomers. The unique three-dimensional arrangement of this molecule can significantly influence its biological activity, making the precise determination of its structure and stereochemistry paramount in fields such as medicinal chemistry and drug discovery.

¹H NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. By probing the chemical environment of hydrogen nuclei, it provides critical information about the connectivity of atoms, the electronic environment of protons, and the stereochemical relationships between them. For a molecule with the complexity of 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid, a thorough understanding and interpretation of its ¹H NMR spectrum are essential for confirming its identity and purity.

Predicted ¹H NMR Spectrum: A Theoretical Analysis

In the absence of a publicly available experimental spectrum, a detailed prediction based on established principles of NMR spectroscopy and data from analogous structures provides a strong foundation for interpretation. The predicted spectrum is influenced by several key factors, including the electronegativity of the oxygen atom in the THF ring, the deshielding effects of the amino and carboxylic acid groups, and the through-bond coupling between adjacent protons.

The protons in 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid can be categorized into distinct spin systems, which are expected to give rise to a complex and informative spectrum. The numbering of the atoms for the purpose of this analysis is as follows:

Protons on the Tetrahydrofuran Ring (H-2, H-3, H-4, H-5):

The protons on the THF ring are diastereotopic due to the presence of the chiral center at C-3. This means that even the two protons on the same carbon atom (e.g., the two H-4 protons) are in different chemical environments and will have different chemical shifts.

-

H-2 Protons: These two protons are adjacent to the ring oxygen and will be significantly deshielded. They are expected to appear in the range of 3.7-4.0 ppm . Each H-2 proton will be split by the other H-2 proton (geminal coupling) and by the H-3 proton (vicinal coupling), likely resulting in a complex multiplet.

-

H-3 Proton: This proton is attached to the carbon bearing the amino acid substituent. Its chemical shift will be influenced by the electronegativity of the oxygen atom and the deshielding effect of the adjacent α-carbon. It is predicted to resonate in the region of 2.5-3.0 ppm . The multiplicity of this signal will be complex, as it is coupled to the two H-2 protons and the two H-4 protons, likely appearing as a multiplet.

-

H-4 Protons: These two protons are further from the electron-withdrawing groups and are expected to be more shielded, appearing in the range of 1.9-2.2 ppm . They will be split by each other (geminal coupling), the H-3 proton, and the two H-5 protons, resulting in complex multiplets.

-

H-5 Protons: Similar to the H-2 protons, these are adjacent to the ring oxygen and will be deshielded, with an expected chemical shift in the range of 3.6-3.9 ppm . Each H-5 proton will be coupled to the other H-5 proton and the two H-4 protons, leading to a multiplet.

Proton on the α-Carbon (Hα):

The α-proton in amino acids typically resonates in a specific region. However, in this case, the α-carbon is quaternary, meaning there is no directly attached proton.

Labile Protons (NH₂ and COOH):

The chemical shifts of the protons on the amino (NH₂) and carboxylic acid (COOH) groups are highly dependent on the solvent, concentration, and pH.

-

NH₂ Protons: These protons can exchange with each other and with the solvent. In a deuterated solvent like D₂O, these protons will exchange with deuterium and the signal will disappear. In a non-exchanging solvent like DMSO-d₆, they are expected to appear as a broad singlet in the range of 7.0-8.5 ppm .

-

COOH Proton: The carboxylic acid proton is also labile and will exchange in D₂O. In DMSO-d₆, it is expected to appear as a very broad singlet, typically downfield, in the range of 10.0-13.0 ppm .

Experimental Protocol for ¹H NMR Spectrum Acquisition

A robust and reproducible protocol is crucial for obtaining a high-quality ¹H NMR spectrum. The following steps outline a standard procedure for the analysis of 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid.

3.1. Sample Preparation

-

Solvent Selection: The choice of solvent is critical. For observing all protons, including the labile NH₂ and COOH protons, dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended. For confirming the presence of exchangeable protons, deuterium oxide (D₂O) should be used in a separate experiment.

-

Concentration: A sample concentration of 5-10 mg of the compound dissolved in 0.6-0.7 mL of the deuterated solvent is typically sufficient for a standard ¹H NMR experiment.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

3.2. NMR Instrument Parameters

-

Spectrometer Frequency: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and simplify the analysis of the complex multiplets.

-

Acquisition Parameters:

-

Number of Scans: 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is usually sufficient.

-

Pulse Width: A 30° or 45° pulse angle can be used to reduce the experiment time without significantly compromising the signal.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

-

3.3. D₂O Exchange Experiment

To confirm the assignment of the NH₂ and COOH protons, a D₂O exchange experiment is invaluable. After acquiring the spectrum in DMSO-d₆, a few drops of D₂O are added to the NMR tube, the solution is shaken, and the spectrum is re-acquired. The signals corresponding to the NH₂ and COOH protons will disappear or significantly decrease in intensity.

Data Interpretation and Structural Assignment

The interpretation of the ¹H NMR spectrum involves the analysis of chemical shifts, signal integrations, and coupling patterns to assign each signal to a specific proton in the molecule.

Table 1: Predicted ¹H NMR Data for 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| COOH | 10.0 - 13.0 | br s | 1H | - |

| NH₂ | 7.0 - 8.5 | br s | 2H | - |

| H-2 | 3.7 - 4.0 | m | 2H | Jgem, Jvic |

| H-5 | 3.6 - 3.9 | m | 2H | Jgem, Jvic |

| H-3 | 2.5 - 3.0 | m | 1H | Jvic |

| H-4 | 1.9 - 2.2 | m | 2H | Jgem, Jvic |

br s = broad singlet, m = multiplet

The integration of the signals should correspond to the number of protons giving rise to each signal. The complex multiplets of the THF ring protons would require further analysis using 2D NMR techniques for unambiguous assignment.

Advanced NMR Techniques for Unambiguous Assignment

For a molecule with several overlapping multiplets, 2D NMR experiments are essential for definitive structural confirmation.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks in the COSY spectrum will reveal the connectivity within the THF ring, for example, showing correlations between H-2 and H-3, H-3 and H-4, and H-4 and H-5.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It is invaluable for assigning the proton signals based on the more dispersed ¹³C NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It can be used to confirm the overall structure, for instance, by showing a correlation between the H-3 proton and the α-carbon.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the ¹H NMR analysis of 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid.

Caption: Workflow for the ¹H NMR analysis of 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid.

Conclusion

The ¹H NMR spectrum of 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid is predicted to be complex, reflecting the intricate structure of the molecule. A thorough analysis of the spectrum, supported by 2D NMR techniques and a carefully executed experimental protocol, is essential for its complete and accurate characterization. This guide provides the theoretical framework and practical insights necessary for researchers and scientists to confidently utilize ¹H NMR spectroscopy for the structural elucidation of this and other similarly complex amino acid derivatives. The principles and methodologies outlined herein underscore the power of NMR as a cornerstone of modern chemical analysis in drug discovery and development.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Wishart, D. S. (2011). The Human Metabolome Database for Metabolomics. In The Handbook of Metabolomics. Humana Press. [Link]

13C NMR analysis of 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid

Technical Guide: C NMR Analysis of 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid

Structural Context & Stereochemical Challenges

Before initiating spectral acquisition, the operator must recognize the stereochemical architecture of the analyte.[2] This molecule contains two stereocenters:[1][2]

This creates four possible stereoisomers forming two diastereomeric pairs:

The NMR Consequence: In an achiral solvent, enantiomers are magnetically equivalent.[1][2] However, diastereomers are not .[1][2] If your sample is a synthetic mixture (e.g., formed via non-stereoselective alkylation of a glycine equivalent), you will observe signal doubling or distinct sets of peaks for Pair A and Pair B.[1] The chemical shift differences (

Experimental Methodology

Solvent Selection Strategy

Standard organic solvents like CDCl

| Solvent System | Application | pH State | Reference Standard |

| D | Recommended. Protonates the amine ( | Cationic | TSP (Sodium 3-(trimethylsilyl)propionate-d4) |

| D | Deprotonates amine ( | Anionic | TSP |

| DMSO-d | Used if the sample is an ester or protected derivative.[1][2] TFA prevents peak broadening by ensuring full protonation.[1][2] | Cationic | TMS (Tetramethylsilane) |

Critical Protocol: For quantitative analysis or diastereomeric ratio determination, use D

O with DCl . The acidic environment locks the conformation and prevents exchange broadening of the amine, which can otherwise affect the relaxation rates of the adjacent C.

Instrument Parameters ( C)[1][2][4][5]

-

Frequency:

100 MHz ( -

Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . The Quaternary Carbonyl (C1) has a long

relaxation time.[1][2] Insufficient delay will suppress the C1 signal, hindering integration.[1][2] -

Scans (NS): Minimum 1024 scans for ~20mg sample to ensure S/N > 50:1 for quaternary carbons.

Spectral Assignment Strategy

The assignment relies on distinguishing the rigid amino acid backbone from the flexible ether ring.[2]

Predicted Chemical Shift Ranges (Acidic D O)

Note: Values are approximate and relative to TSP (0.0 ppm).

| Carbon Position | Type | Predicted Shift ( | Multiplicity (DEPT-135) | Diagnostic Feature |

| C1 (Carbonyl) | C=O[1][2] | 172.0 – 175.0 | Quaternary (No signal) | Most downfield signal.[1][2] May show splitting if diastereomers are present.[1][2] |

| C2 ( | CH | 56.0 – 59.0 | Up (+) | Attached to N; sensitive to pH changes.[1][2] |

| C2' (THF) | CH | 70.0 – 73.0 | Down (-) | Adjacent to Oxygen.[1][2] Diastereotopic protons may cause broadening in HSQC.[1][2] |

| C5' (THF) | CH | 67.0 – 69.0 | Down (-) | Adjacent to Oxygen but further from the chiral center C2.[1][2] |

| C3' (THF) | CH | 40.0 – 44.0 | Up (+) | The branching point.[1][2] Key for determining diastereomeric ratio. |

| C4' (THF) | CH | 29.0 – 32.0 | Down (-) | The most shielded ring carbon (beta to Oxygen).[1][2] |

Assignment Workflow

The following diagram illustrates the logical flow for assigning the signals, specifically isolating the diastereomeric pairs.

Figure 1: Logical workflow for assigning carbon resonances and identifying diastereomeric mixtures.

Stereochemical Analysis & Validation

The "Diastereomeric Drift"

In a mixture of diastereomers, the chemical shift difference (

-

C

and C3' : Expect -

C1 (Carbonyl) : Expect

ppm.[1][2] -

C5' : Likely negligible splitting (

ppm) as it is distal to the chiral centers.[1][2]

HMBC Correlations for Connectivity Proof

To rigorously prove the structure (Self-Validating Protocol), you must observe the following long-range couplings in the HMBC spectrum:

-

Proton H

must couple to C1 (Carbonyl) and C3' (THF) .[1][2] -

Proton H3' must couple to C

and C1 .[1][2]

Stereochemistry Visualization

The relationship between the chiral centers and the resulting NMR signals is depicted below.

Figure 2: Impact of chirality on spectral output. Enantiomers within Pair A are magnetically equivalent; however, Pair A and Pair B produce distinct signals.

Troubleshooting Common Artifacts

| Observation | Root Cause | Remediation |

| Broad/Missing C | Ring Puckering / Conformational Exchange | The THF ring undergoes pseudorotation.[1] If the exchange rate matches the NMR timescale, peaks broaden.[2][3] Action: Run the experiment at elevated temperature (e.g., 50°C) to reach the fast-exchange limit. |

| Multiple "Impurity" Peaks | Rotamers or Diastereomers? | If the ratio of peaks is not 1:1, it is likely a diastereomeric mixture.[2] If peaks are 1:1 and sharpen with heat, they may be rotamers (less likely for this specific molecule compared to amides).[1][2] |

| pH Drift | Sample is a salt (HCl or TFA) | Amino acid shifts are pH-dependent.[1][2] Ensure the pH is explicitly adjusted to < 2 (cationic) or > 10 (anionic) to stabilize shifts.[1][2] Avoid neutral pH where zwitterionic exchange broadens peaks.[1][2] |

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1][2][4] Chem. 62, 7512–7515.[1][2] (Standard reference for solvent residual peaks and HOD suppression). [1][2]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Authoritative text for general amino acid and ether chemical shift ranges).

-

Chertkov, A. V., et al. (2013).[1][2] Synthesis and NMR spectra of tetrahydrofuran-2-13C. Chemistry of Heterocyclic Compounds. (Provides precise coupling constants and shifts for the THF ring system).

-

LibreTexts Chemistry. Stereochemistry of Amino Acids. (Foundational theory on D/L and R/S nomenclature for amino acids with side-chain chirality).

-

Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [1][2]

Chirality of 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid

Technical Whitepaper: Stereochemical Architecture and Therapeutic Utility of 2-Amino-2-(tetrahydrofuran-3-yl)acetic Acid

Abstract

2-Amino-2-(tetrahydrofuran-3-yl)acetic acid (CAS 1169930-49-7) represents a critical non-proteinogenic amino acid scaffold in modern medicinal chemistry. Characterized by a dual-chiral center architecture, this molecule offers unique conformational constraints and hydrogen-bonding vectors essential for structure-based drug design (SBDD). This guide provides an exhaustive technical analysis of its stereochemistry, synthetic pathways, and resolution strategies, designed for researchers optimizing peptidomimetics and protease inhibitors.

Structural Definition & Stereochemical Analysis

The molecule consists of a glycine backbone substituted at the

-

C2 (

-carbon): The amino acid chiral center. -

C3' (THF ring): The attachment point on the tetrahydrofuran ring.

Stereoisomer Enumeration

According to the

| Isomer ID | Configuration (C2, C3') | Relationship |

| Iso-1 | (2S, 3'S) | Enantiomer of Iso-4; Diastereomer of Iso-2, Iso-3 |

| Iso-2 | (2S, 3'R) | Enantiomer of Iso-3; Diastereomer of Iso-1, Iso-4 |

| Iso-3 | (2R, 3'S) | Enantiomer of Iso-2; Diastereomer of Iso-1, Iso-4 |

| Iso-4 | (2R, 3'R) | Enantiomer of Iso-1; Diastereomer of Iso-2, Iso-3 |

Note on Nomenclature: The "L-" configuration generally corresponds to the (2S) isomer in amino acids (Cahn-Ingold-Prelog priority:

Synthetic Methodologies

The synthesis of 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid generally follows the Strecker synthesis pathway, favored for its scalability. However, because the starting material (tetrahydrofuran-3-carboxaldehyde) is often racemic, the product is typically a mixture of all four stereoisomers.

The Strecker Protocol (Racemic Route)

This robust pathway converts the aldehyde into the

Reaction Scheme:

-

Imine Formation: Tetrahydrofuran-3-carboxaldehyde reacts with ammonium chloride (

) to form the imine in situ. -

Nucleophilic Attack: Cyanide (

) attacks the imine, forming the -

Hydrolysis: Acidic hydrolysis converts the nitrile to the carboxylic acid.[2][3][4]

Figure 1: Strecker synthesis pathway yielding the racemic product mixture.

Stereoselective Considerations

To obtain a single isomer (e.g., for a drug candidate), researchers must employ one of two strategies:

-

Asymmetric Strecker: Using a chiral auxiliary (e.g., (S)-phenylglycinol) or a chiral catalyst (e.g., thiourea organocatalysts) to control the C2 stereochemistry. Note: This does not control the pre-existing C3' center of the THF ring unless a chiral aldehyde is used.

-

Enzymatic Resolution: Acylase I (from Aspergillus melleus) can be used to selectively hydrolyze the N-acetyl derivative of the L-amino acid (2S), leaving the D-amino acid (2R) as the unreactive amide.

Analytical Characterization & Resolution

Distinguishing the four isomers requires a combination of diastereomeric discrimination and enantiomeric separation.

Chiral HPLC Strategy

Standard C18 columns cannot separate enantiomers. A chiral stationary phase (CSP) is required.

-

Column: Chiralpak AD-H or Crownpak CR(+) (specifically for amino acids).

-

Mobile Phase:

(aq) for Crownpak; Hexane/IPA/TFA for Chiralpak (if N-protected). -

Detection: UV at 210 nm (low absorption due to lack of aromatic chromophore; derivatization may be needed).

Resolution Workflow

The following logic tree describes the separation of the complex mixture into pure isomers.

Figure 2: Resolution strategy for isolating enantiomerically pure isomers.

Therapeutic Applications

The tetrahydrofuran-3-yl moiety serves as a bioisostere for the side chains of Valine, Isoleucine, and Threonine. Its inclusion in peptide drugs offers specific advantages:

-

Metabolic Stability: The cyclic ether is less prone to oxidative metabolism compared to aliphatic chains or furan rings.

-

H-Bonding Capability: The ether oxygen acts as a hydrogen bond acceptor, potentially interacting with backbone amides or active site residues (e.g., Serine proteases).

-

Conformational Constraint: The THF ring restricts the rotatable bonds of the side chain, reducing the entropic penalty upon binding to a target.

Key Use Cases:

-

HCV Protease Inhibitors: Used in the P2 position to fill the S2 hydrophobic pocket.

-

Peptidomimetics: Replacement of natural amino acids to increase plasma half-life.

References

-

PubChem. (2025). 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid (Compound Summary). National Library of Medicine. [Link]

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.[1][2][3][4][5][Link]

-

Organic Chemistry Portal. (2025). Synthesis of Tetrahydrofurans.[6][7][8][9][Link]

Sources

- 1. Strecker Synthesis [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. scribd.com [scribd.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. Tetrahydrofuran synthesis [organic-chemistry.org]

- 7. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereoisomers of 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2-amino-2-(tetrahydrofuran-3-yl)acetic acid, a molecule of significant interest in medicinal chemistry and drug development. The presence of two stereocenters gives rise to four distinct stereoisomers, each with potentially unique pharmacological and toxicological profiles. This document delineates the stereochemical landscape of the molecule, proposes robust methodologies for stereoselective synthesis and chiral resolution, and details advanced analytical techniques for the characterization and quantification of the individual stereoisomers. By integrating established principles of stereochemistry with practical, field-proven experimental protocols, this guide serves as an essential resource for researchers engaged in the discovery and development of novel therapeutics based on this and structurally related scaffolds.

Introduction: The Critical Role of Stereoisomerism in Drug Development

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. In drug development, the differential effects of stereoisomers are a paramount consideration, as enantiomers and diastereomers can exhibit profound differences in their pharmacodynamic and pharmacokinetic properties. One stereoisomer may elicit the desired therapeutic effect, while another may be inactive, less active, or even responsible for adverse effects. The tragic case of thalidomide serves as a stark reminder of the importance of stereochemical purity in pharmaceuticals. Therefore, the ability to selectively synthesize, separate, and characterize individual stereoisomers is a cornerstone of modern drug discovery.

The title compound, 2-amino-2-(tetrahydrofuran-3-yl)acetic acid, incorporates a non-proteinogenic α-amino acid moiety tethered to a tetrahydrofuran ring. The tetrahydrofuran motif is a prevalent scaffold in numerous natural products and pharmaceuticals, valued for its favorable physicochemical properties, including aqueous solubility and metabolic stability. The amino acid component provides a handle for incorporation into peptides or for mimicking endogenous ligands. The presence of two stereocenters in 2-amino-2-(tetrahydrofuran-3-yl)acetic acid necessitates a thorough understanding and control of its stereochemistry to unlock its full therapeutic potential.

Stereochemical Analysis of 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid

2-Amino-2-(tetrahydrofuran-3-yl)acetic acid possesses two stereocenters: one at the α-carbon of the amino acid moiety (C2) and another at the C3 position of the tetrahydrofuran ring. This results in the existence of four possible stereoisomers, which can be grouped into two pairs of enantiomers.

-

(2S, 3S)- and (2R, 3R)-2-Amino-2-(tetrahydrofuran-3-yl)acetic acid (a pair of enantiomers)

-

(2S, 3R)- and (2R, 3S)-2-Amino-2-(tetrahydrofuran-3-yl)acetic acid (a pair of enantiomers)

The relationship between the (2S, 3S) and (2S, 3R) isomers (and their respective enantiomers) is diastereomeric. These diastereomers will have different physical and chemical properties, which can be exploited for their separation.

Strategic Approaches to Stereoisomer Synthesis and Resolution

The preparation of enantiomerically pure 2-amino-2-(tetrahydrofuran-3-yl)acetic acid can be approached through two primary strategies: stereoselective synthesis or the resolution of a racemic mixture.

Proposed Stereoselective Synthesis

A plausible stereoselective synthesis can be envisioned starting from a chiral precursor, for instance, a derivative of 3-hydroxytetrahydrofuran. The key steps would involve the introduction of the amino acid moiety with control over the newly formed stereocenter. One potential route is outlined below:

Caption: Proposed stereoselective synthesis of 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid.

In this proposed pathway, the chirality at the C3 position of the tetrahydrofuran ring is established from the starting material. The subsequent Strecker synthesis would likely lead to a mixture of diastereomers at the C2 position, which would then require separation.

Chiral Resolution of Racemic Mixtures

An alternative and often more practical approach is the synthesis of the racemic mixture of all four stereoisomers, followed by resolution. This can be achieved through several well-established techniques.

The formation of diastereomeric salts with a chiral resolving agent is a classical and effective method for separating enantiomers.[1] The amino and carboxylic acid functionalities of the target molecule provide handles for salt formation with chiral acids or bases.

Experimental Protocol: Diastereomeric Salt Resolution

-

Preparation of the Racemic Mixture: Synthesize the racemic mixture of 2-amino-2-(tetrahydrofuran-3-yl)acetic acid. A potential route involves a non-stereoselective Strecker synthesis starting from 3-oxotetrahydrofuran.

-

Selection of Resolving Agent: Screen a panel of chiral resolving agents. For the resolution of the amino acid, chiral acids such as tartaric acid or mandelic acid are suitable.

-

Salt Formation: Dissolve the racemic amino acid in a suitable solvent (e.g., ethanol, methanol, or water). Add an equimolar amount of the chiral resolving agent.

-

Fractional Crystallization: Allow the solution to cool slowly to induce crystallization. The diastereomeric salts will have different solubilities, leading to the preferential crystallization of one diastereomer.

-

Isolation and Purification: Isolate the crystals by filtration and wash with a small amount of cold solvent. The purity of the diastereomeric salt can be assessed by melting point and HPLC analysis.

-

Liberation of the Enantiomer: Treat the purified diastereomeric salt with a base (e.g., NaOH) or acid (e.g., HCl) to liberate the free enantiomerically enriched amino acid.

-

Recovery and Analysis: Extract the enantiomerically enriched amino acid and analyze its enantiomeric excess (e.e.) by chiral HPLC.

Enzymatic resolution offers a highly selective and environmentally benign method for separating enantiomers.[2] Lipases and proteases are commonly employed for the kinetic resolution of racemic amino acid derivatives.[3][4]

Experimental Protocol: Enzymatic Kinetic Resolution

-

Substrate Preparation: Convert the racemic amino acid into a suitable ester derivative (e.g., methyl or ethyl ester) to serve as the substrate for a lipase.

-

Enzyme Selection: Screen a variety of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) for their ability to selectively hydrolyze one enantiomer of the ester.

-

Resolution Reaction: Incubate the racemic ester with the selected lipase in a buffered aqueous solution. The enzyme will selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.

-

Monitoring the Reaction: Monitor the progress of the reaction by chiral HPLC to determine the conversion and enantiomeric excess of both the product and the remaining substrate.

-

Work-up and Separation: Once the desired conversion is reached (typically around 50% for optimal e.e. of both components), stop the reaction. Separate the resulting carboxylic acid from the unreacted ester by extraction under different pH conditions.

-

Hydrolysis of the Remaining Ester: Hydrolyze the remaining enantiomerically enriched ester to obtain the other enantiomer of the amino acid.

-

Analysis: Determine the enantiomeric purity of both resolved amino acids by chiral HPLC.

| Resolution Method | Advantages | Disadvantages |

| Diastereomeric Salt Formation | Well-established, scalable, no specialized equipment needed. | Can be time-consuming, requires screening of resolving agents and solvents, yield is limited to 50% for each enantiomer per resolution cycle. |

| Enzymatic Resolution | High enantioselectivity, mild reaction conditions, environmentally friendly. | Requires screening of enzymes, substrate modification may be necessary, potential for enzyme inhibition.[2] |

Table 1: Comparison of Chiral Resolution Methods.

Analytical Techniques for Stereoisomer Characterization

The unambiguous characterization and quantification of the individual stereoisomers are crucial for quality control and for understanding their structure-activity relationships.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the separation and quantification of enantiomers and diastereomers.[5][6][7] A variety of chiral stationary phases (CSPs) are commercially available, and the selection of the appropriate column and mobile phase is critical for achieving baseline separation.

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: Screen a range of chiral stationary phases. For amino acids, cyclodextrin-based, Pirkle-type, and macrocyclic antibiotic (e.g., vancomycin, teicoplanin) CSPs are often effective.[8]

-